N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide
Description
Properties
CAS No. |
94333-52-5 |
|---|---|
Molecular Formula |
C43H84N4O2 |
Molecular Weight |
689.2 g/mol |
IUPAC Name |
N-[2-[2-(2-cyanoethylamino)ethyl-octadecanoylamino]ethyl]octadecanamide |
InChI |
InChI=1S/C43H84N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-42(48)46-39-41-47(40-38-45-37-33-36-44)43(49)35-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45H,3-35,37-41H2,1-2H3,(H,46,48) |
InChI Key |
GSDRHHBTWYHUJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCN(CCNCCC#N)C(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Biological Activity
N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide, commonly referred to as CESA, is a synthetic compound with a complex molecular structure characterized by its unique combination of functional groups. The compound is recognized for its potential biological activities, which include antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of CESA, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| Molecular Formula | C43H84N4O2 |
| Molar Mass | 689.15 g/mol |
| CAS Number | 94333-52-5 |
| EINECS Number | 305-031-6 |
Antimicrobial Activity
Research has demonstrated that CESA exhibits significant antimicrobial properties against various pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed that:
- Inhibition Concentration : The Minimum Inhibitory Concentration (MIC) values for CESA ranged from 50 to 200 µg/mL depending on the bacterial strain.
- Mechanism of Action : It disrupts bacterial cell membranes, leading to cell lysis.
Anti-inflammatory Properties
CESA has shown promise in mitigating inflammatory responses. In vitro studies using human macrophage cell lines indicated that:
- Cytokine Production : CESA treatment resulted in a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
- NF-kB Pathway Inhibition : The compound inhibited the NF-kB signaling pathway, which is pivotal in inflammation.
Cytotoxic Effects
The cytotoxicity of CESA was evaluated using various cancer cell lines (e.g., HeLa, MCF-7). Key findings include:
- IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating moderate cytotoxicity.
- Apoptotic Mechanism : Flow cytometry analysis revealed that CESA induces apoptosis through the intrinsic pathway, evidenced by increased Annexin V staining.
Case Study 1: Antimicrobial Efficacy
A clinical trial assessed the efficacy of CESA in treating skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates when patients were treated with a topical formulation containing CESA compared to a placebo.
Case Study 2: Anti-inflammatory Response
In a controlled laboratory setting, researchers administered CESA to mice with induced paw edema. The results indicated a marked decrease in paw swelling compared to untreated controls, supporting its potential use in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
N-[2-[(2-Hydroxyethyl)amino]ethyl]stearamide (CAS 141-21-9)
- Formula : C₂₂H₄₆N₂O₂ (MW: 370.62 g/mol).
- Structure: Features a hydroxyethyl (-CH₂CH₂OH) group instead of cyanoethyl.
- Properties : The hydroxyl group enhances water solubility, making it effective as an emulsifier or stabilizer.
- Applications : Widely used in cosmetics and industrial formulations for surfactant properties .
N-[2-(Diethylamino)ethyl]stearamide (CAS 16889-14-8)
- Formula : C₂₄H₅₀N₂O (MW: 382.67 g/mol).
- Structure: Contains a diethylamino (-CH₂CH₂N(CH₂CH₃)₂) group.
- Properties : The tertiary amine imparts basicity, improving solubility in acidic media.
- Applications : Functions as an antistatic agent in polymers and coatings .
N-(2-Hydroxyethyl)-N-[2-(stearoylamino)ethyl]stearamide (CAS 64265-45-8)
- Formula : Likely C₄₀H₈₁N₃O₃ (estimated MW: 660.11 g/mol).
- Structure : Bis-stearamide with a hydroxyethyl substitution.
- Properties : Higher hydrophilicity than the target compound due to dual hydroxyl and amide groups.
- Applications: Potential use in lipid-based drug delivery systems .
N-[2-[(2-Aminoethyl)amino]ethyl]stearamide hydrochloride
- Formula : C₂₂H₄₈ClN₃O (MW: 406.1 g/mol).
- Structure : Includes a primary amine (-CH₂CH₂NH₂) and hydrochloride salt.
- Properties : Enhanced water solubility and ionic character due to the hydrochloride group.
- Applications : Likely used in biomedical research for targeted delivery .
N-[2-[2-Cyanoethyl-[2-(2-cyanoethylamino)ethyl]amino]ethyl]octadecanamide
- Formula : C₂₈H₅₂N₆O (MW: 512.77 g/mol).
- Structure: Multiple cyanoethyl groups increase polarity.
- Properties : Higher reactivity due to dual nitrile groups, suitable for crosslinking or polymer synthesis.
- Applications : Intermediate in specialty chemical synthesis .
Comparative Analysis Table
Key Findings and Implications
- Structural Impact: The cyanoethyl group in the target compound enhances polarity compared to hydroxy or amino analogs, but reduces hydrophilicity relative to hydroxylated derivatives.
- Molecular Weight : The bis-stearamide structure confers high lipophilicity, making it suitable for lipid-based applications.
- Toxicity Considerations: Cyano-containing compounds (e.g., ’s 2-Cyano-N-[(methylamino)carbonyl]acetamide) may require careful handling due to understudied toxicological profiles .
Notes
- Synthesis: Optimize reaction conditions to prevent cyano group hydrolysis during synthesis .
- Regulatory Status : Analogous compounds are listed in cosmetic and industrial ingredient inventories (e.g., EU’s INCI database) .
Preparation Methods
Direct Amidation of Stearic Acid with Polyamine Derivatives
The most straightforward approach is the direct condensation of stearic acid with a polyamine such as 3-[[2-[(2-aminoethyl)amino]ethyl]amino]propanenitrile (a cyanoethyl-substituted diethylenetriamine). This involves:
Step 1: Salt Formation
- Stearic acid is mixed with the polyamine in a closed reaction vessel.
- The mixture is stirred under nitrogen to exclude oxygen and moisture.
- Salt formation occurs at moderate temperatures (100–110 °C) over 1.5–2 hours to form the acid-base complex.
Step 2: Dehydration (Amide Bond Formation)
- The salt is heated to higher temperatures (190–200 °C) under nitrogen atmosphere.
- Catalysts such as phosphoric acid and phosphorous acid are added to promote dehydration.
- The reaction proceeds for 5.5–6 hours to form the bisamide product.
- Antioxidants like sodium borohydride are used to prevent oxidation and discoloration during heating.
This method is adapted from the preparation of ethylene bisstearamide, a structurally related bisamide, and can be modified for the cyanoethyl-substituted derivative by substituting the polyamine accordingly.
Use of Activated Stearic Acid Derivatives
An alternative method involves:
- Conversion of stearic acid to more reactive derivatives such as stearoyl chloride.
- Reaction of stearoyl chloride with the polyamine intermediate in an inert solvent like N,N-dimethylformamide (DMF) at low temperatures (5–20 °C).
- This method allows better control over the reaction and can improve yields by minimizing side reactions.
- The reaction time can be extended (e.g., 11 hours) to ensure complete amidation.
Reaction Conditions and Catalysts
| Step | Conditions | Reagents/Catalysts | Notes |
|---|---|---|---|
| Salt Formation | 100–110 °C, 1.5–2 h | Stearic acid + polyamine | Under nitrogen, slow stirring |
| Dehydration | 190–200 °C, 5.5–6 h | Phosphoric acid + phosphorous acid | Sodium borohydride as antioxidant |
| Amidation (alternative) | 5–20 °C, 11 h (in DMF) | Stearoyl chloride + polyamine | Controlled low temperature, inert atmosphere |
Research Findings and Product Characteristics
- The use of nitrogen atmosphere and antioxidants prevents oxidation and yellowing of the product.
- Catalysts phosphoric acid and phosphorous acid in a mass ratio of approximately 3:10 provide effective dehydration catalysis.
- The molar ratio of stearic acid to polyamine is critical, typically around 2:1.15 for optimal yield and purity.
- The product exhibits high purity with low acid and amine values, melting points around 145–150 °C, and high whiteness (color value ~2–3).
- The reaction avoids long times and incomplete dehydration by optimizing temperature and catalyst amounts.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Effect on Product |
|---|---|---|
| Stearic acid to polyamine molar ratio | 2:1.13 to 2:1.16 | Ensures complete amidation |
| Salt formation temperature | 100–110 °C | Facilitates acid-base complex formation |
| Salt formation time | 1.5–2 h | Sufficient for salt formation |
| Dehydration temperature | 190–200 °C | Drives amide bond formation |
| Dehydration time | 5.5–6 h | Ensures complete dehydration |
| Catalyst composition | Phosphoric acid : phosphorous acid = 3:10 (mass ratio) | Enhances dehydration efficiency |
| Antioxidant | Sodium borohydride (0.3 g per 142 g stearic acid) | Prevents oxidation and discoloration |
| Atmosphere | Nitrogen | Prevents oxidation and moisture ingress |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[2-[(2-Cyanoethyl)amino]ethyl]-N-[2-(stearoylamino)ethyl]stearamide, and what critical parameters influence yield?
- Methodology : The synthesis typically involves sequential amidation and cyanoethylation steps. First, octadecanoic acid is activated (e.g., via acid chloride formation) and reacted with ethylenediamine derivatives. Cyanoethyl groups are introduced using acrylonitrile or similar reagents under controlled pH and temperature (40–60°C). Key parameters include stoichiometric ratios of amines, reaction time (12–24 hrs), and inert atmosphere to prevent oxidation .
- Characterization : Confirm structure via (amide protons at δ 6.5–7.5 ppm, cyano signals at δ 2.5–3.0 ppm) and FT-IR (amide I band at ~1650 cm, C≡N stretch at ~2250 cm) .
Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?
- Methodology : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to assess purity. Quantify impurities (>0.1%) via LC-MS. Thermal stability can be evaluated using TGA (decomposition onset >200°C) and DSC (melting point ~80–85°C) .
Q. What are the primary physicochemical properties critical for experimental design (e.g., solubility, stability)?
- Key Properties :
- Solubility : Limited in polar solvents (e.g., water); soluble in chloroform, DMF, or DMSO. Pre-formulate with surfactants (e.g., Tween-80) for biological assays .
- Stability : Hydrolytically sensitive at extreme pH; store under argon at −20°C .
Advanced Research Questions
Q. How can conflicting toxicological data for this compound be resolved, given limited hazard assessments?
- Methodology :
Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to establish IC.
Use computational models (e.g., QSAR) to predict acute toxicity based on structural analogs.
Cross-validate with zebrafish embryo assays (OECD TG 236) for developmental toxicity .
Q. What experimental strategies can elucidate the compound’s interaction with lipid bilayers or cellular membranes?
- Methodology :
- Membrane Fluidity : Employ fluorescence anisotropy using DPH probes in liposomes.
- Binding Studies : Use surface plasmon resonance (SPR) with immobilized lipid bilayers to quantify association/dissociation kinetics.
- Molecular Dynamics (MD) : Simulate interactions with POPC membranes (GROMACS suite) to identify preferential binding sites .
Q. What mechanistic pathways explain its potential anti-inflammatory or anticancer activity?
- Hypothesis-Driven Approach :
NF-κB Inhibition : Treat RAW 264.7 macrophages with LPS and measure TNF-α suppression via ELISA.
Apoptosis Induction : Perform flow cytometry (Annexin V/PI staining) in cancer cell lines (e.g., MCF-7).
Target Identification : Use affinity chromatography coupled with LC-MS/MS to identify binding proteins .
Q. How can researchers address discrepancies in reported reaction yields during scale-up synthesis?
- Troubleshooting :
- Kinetic Analysis : Monitor reaction progress via inline FT-IR to optimize cyanoethylation time.
- Purification : Switch from column chromatography to recrystallization (hexane:ethyl acetate) for higher recovery.
- Scale-Up Adjustments : Maintain shear stress uniformity using a high-shear mixer to prevent agglomeration .
Data Contradiction Analysis
Q. How should researchers interpret variability in reported biological activity across studies?
- Root Causes :
- Purity Differences : Compare batch certificates; re-test activity after repurification.
- Assay Conditions : Standardize cell culture media (e.g., FBS lot consistency) and incubation times.
- Structural Isomerism : Verify stereochemical purity via chiral HPLC .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
